![molecular formula C12H19KNO4 B592070 potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate CAS No. 1441673-92-2](/img/structure/B592070.png)
potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Wirkmechanismus
Target of Action
It’s known that the tert-butoxycarbonyl group finds large applications in synthetic organic chemistry .
Mode of Action
The compound’s mode of action involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds is a common procedure in synthetic organic chemistry, affecting a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been optimized, leading to the formation of a more rigid structure with unique properties . This optimization has resulted in a significant dose-dependent increase in globin switching .
Result of Action
The compound induces a significant dose-dependent increase in globin switching . This suggests that the compound could have potential applications in the management of conditions like β-thalassemia and sickle cell disease (SCD), where increased production of fetal hemoglobin (HbF) could be beneficial .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of flow microreactor systems has been found to enhance the efficiency and versatility of the process of introducing the tert-butoxycarbonyl group into organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the potassium salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate undergoes various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Substituted spirocyclic compounds.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium (S)-5-azaspiro[2.4]heptane-6-carboxylate: Lacks the Boc protecting group, making it more reactive.
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-sulfonate: Contains a sulfonate group instead of a carboxylate group, altering its solubility and reactivity.
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-phosphate: Contains a phosphate group, which can participate in different types of chemical reactions.
Uniqueness
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate is unique due to its combination of a spirocyclic structure and a Boc-protected amine. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
1441673-92-2 |
|---|---|
Molekularformel |
C12H19KNO4 |
Molekulargewicht |
280.38 g/mol |
IUPAC-Name |
potassium;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/t8-;/m0./s1 |
InChI-Schlüssel |
OIXJIAROEBXHCQ-QRPNPIFTSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+] |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O.[K] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


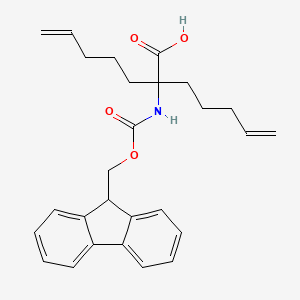
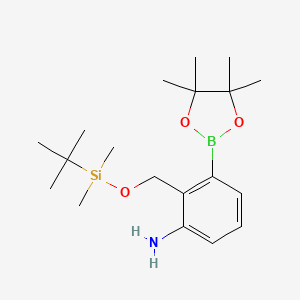
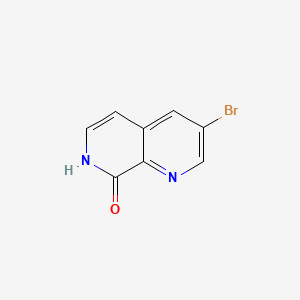

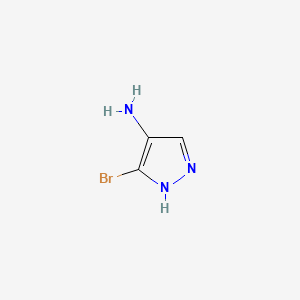
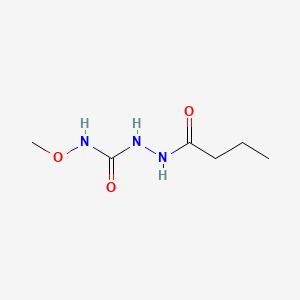
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
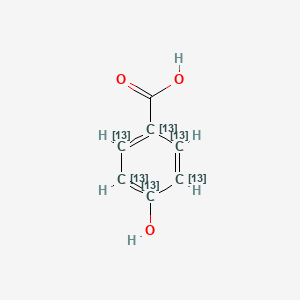
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)





